Purity Benchmarking of CAS 86382-43-6 as a Pharmacopoeial R&D Impurity Standard
The target compound is supplied as a dedicated Research & Development impurity standard for pharmacopoeia drug product testing and metabolite analysis, achieving a minimum certified purity of 95% . This high-purity specification ensures its suitability as an HPLC system suitability standard and for the preparation of impurity marker solutions for method validation, in contrast to generic in-class promethazine intermediates that are not formally designated or controlled as pharmacopoeial reference standards .
| Evidence Dimension | Certified Purity for Pharmacopoeial Reference Standard Use |
|---|---|
| Target Compound Data | Min. 95% (HPLC-grade), designated as an R&D impurity standard for pharmacopoeia drug product analysis |
| Comparator Or Baseline | Generic promethazine hydrochloride API or non-certified related substances: purity specification not aligned with pharmacopoeial impurity testing requirements |
| Quantified Difference | Target compound provides a certified purity baseline of ≥95% for use as a reference standard, whereas generic comparators rely on nominal identity without formal impurity standard qualification |
| Conditions | Supplier Certificate of Analysis (CoA); HPLC purity determination; intended for laboratory use as a reference standard for impurity testing and analytical method development |
Why This Matters
For procurement of impurity reference standards, a minimum certified purity of 95% with a defined pharmacopoeial designation is essential for ensuring traceability, method accuracy, and regulatory acceptance of analytical results.
